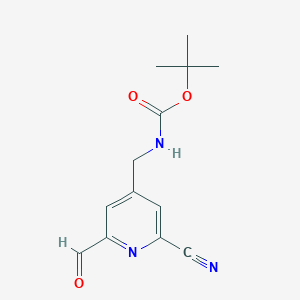
3-Cyclopropoxy-5-isopropoxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropoxypicolinamide is a chemical compound with the molecular formula C12H16N2O3 It is characterized by the presence of a cyclopropoxy group and an isopropoxy group attached to a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropoxypicolinamide typically involves the reaction of 3-cyclopropoxypyridine with isopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropoxypicolinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-isopropoxypicolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-isopropoxypicolinic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
4-Cyclopropoxy-5-isopropoxypicolinamide: Similar structure with a different position of the cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-5-isopropoxypicolinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-9-5-10(17-8-3-4-8)11(12(13)15)14-6-9/h5-8H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
PXIYCNKDKARDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


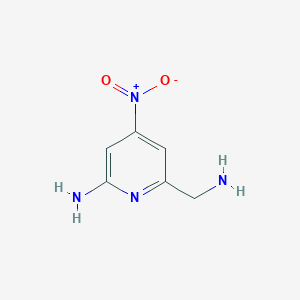

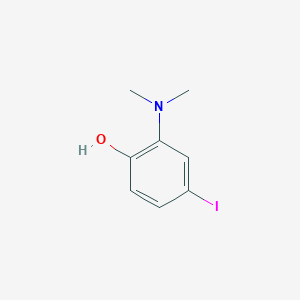

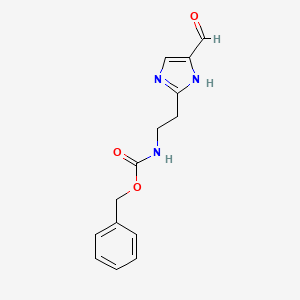
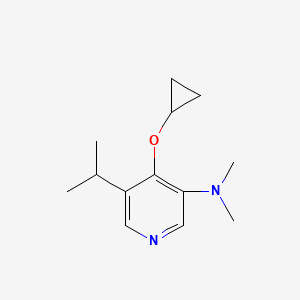
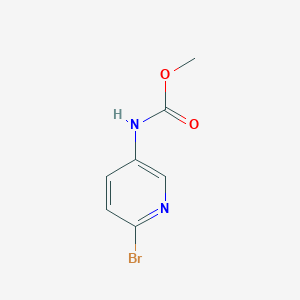
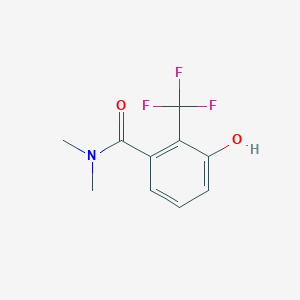
![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)
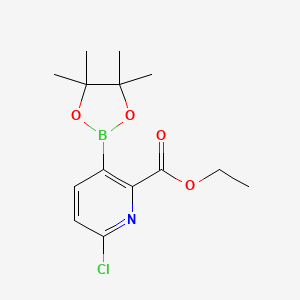
![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)
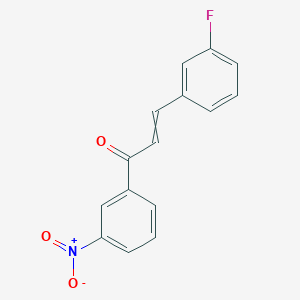
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
